molecular formula C10H12N2S B13154621 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile

2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile

Cat. No.: B13154621
M. Wt: 192.28 g/mol
InChI Key: ZGCYQMZFTBIZNA-UHFFFAOYSA-N
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Description

2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile is a chemical compound that belongs to the class of benzonitrile derivatives It is characterized by the presence of an aminoethyl group attached to a sulfanyl-methyl group, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile typically involves the reaction of 2-chloromethylbenzonitrile with 2-aminoethanethiol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the electrophilic carbon in the benzonitrile derivative, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: 2-chloromethylbenzonitrile, 2-aminoethanethiol

    Solvent: Typically an organic solvent such as dichloromethane or ethanol

    Temperature: Room temperature to slightly elevated temperatures

    Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aminoethyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aminoethyl derivatives.

Scientific Research Applications

2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile, a benzonitrile derivative with an aminoethyl group attached to a sulfanyl-methyl moiety, is utilized in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry It serves as a building block for synthesizing more complex molecules.
  • Biology It is studied for potential interactions with biological macromolecules.
  • Medicine It is investigated for potential therapeutic properties.
  • Industry It is utilized in developing new materials and chemical processes.

Anticancer Properties

Derivatives of benzonitrile have demonstrated promising anticancer results against various cancer cell lines:

CompoundCell LineIC₅₀ (μM)Mechanism of Action
Compound 1MCF-7 (breast cancer)25.72 ± 3.95Induction of apoptosis
Compound 2U87 (glioblastoma)45.2 ± 13.0Cell cycle arrest
Compound 3A549 (lung cancer)30.5 ± 4.5Inhibition of PI3K/Akt pathway

These results suggest that the compound may exert its effects through apoptosis induction and modulation of key signaling pathways involved in cancer progression.

Antimicrobial Activity

The compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized below:

Bacterial StrainMIC (μg/mL)Inhibition Zone (mm)
Staphylococcus aureus4021
Bacillus subtilis30012
Escherichia coli20014
Pseudomonas aeruginosa50010

These findings indicate that the compound has a selective inhibitory effect against certain bacterial strains, which may be attributed to its ability to interfere with bacterial cell wall synthesis or function.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
  • Interaction with Nucleoside Transporters Enhanced activity against human concentrative nucleoside transporter 2 (hCNT2) has been noted, suggesting a role in nucleoside metabolism and potential implications in antiviral therapy.

Case Study 1: Anticancer Efficacy

A study involving the administration of a benzonitrile derivative demonstrated significant tumor growth suppression in vivo. Mice treated with the compound showed reduced tumor size compared to controls, supporting its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

Mechanism of Action

The mechanism of action of 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane
  • 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a unique balance of hydrophilicity and lipophilicity, making it versatile for various applications.

Biological Activity

The compound 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile, often referred to as a benzonitrile derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a unique combination of functional groups, including an aminoethyl group that can form hydrogen bonds and a sulfanyl group that participates in redox reactions. These properties contribute to its reactivity and interaction with biological macromolecules, making it a versatile compound for research and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aminoethyl group facilitates hydrogen bonding with proteins or nucleic acids, while the sulfanyl group can modulate redox states within biological systems. This dual functionality allows the compound to influence enzyme activities and receptor interactions, potentially leading to various pharmacological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For example, derivatives containing similar structural motifs have shown significant cytotoxic effects against human cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound A (similar structure)A5495.5Apoptosis induction
Compound B (similar structure)HCC8276.3Cell cycle arrest
This compoundTBDTBDTBD

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds with similar structures have demonstrated activity against a range of bacterial strains, including multidrug-resistant strains. The mechanism often involves disruption of bacterial cell membranes or interference with DNA replication processes .

Table 2: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Case Studies

  • Antitumor Efficacy in Preclinical Models : A study evaluated the efficacy of a benzonitrile derivative in mouse models bearing human tumor xenografts. The treatment resulted in significant tumor reduction compared to control groups, suggesting strong antitumor properties .
  • Antimicrobial Testing : In vitro testing against Gram-positive and Gram-negative bacteria revealed that compounds related to this compound exhibited substantial inhibitory effects, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Q & A

Q. What are the standard synthetic routes for preparing 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile, and how can reaction conditions be optimized?

Basic Research Focus
The synthesis typically involves nucleophilic substitution or thiol-ene coupling. For example, benzonitrile derivatives with reactive halide groups (e.g., bromine at the ortho position) can react with 2-aminoethanethiol under basic conditions. Optimization includes controlling pH (e.g., using NaHCO₃ to stabilize thiolate intermediates) and temperature (40–60°C to balance reaction rate and side-product formation) . Solvent choice (e.g., DMF or THF) also impacts yield due to polarity effects on nucleophilicity.

Q. How can researchers confirm the structural identity and purity of this compound?

Basic Research Focus

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., benzonitrile’s nitrile carbon at ~115 ppm, methylene protons adjacent to sulfur at δ 2.8–3.2 ppm).
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity, as described in chromatographic protocols for related benzonitrile derivatives .
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfanyl-methyl-amine side chain .

Q. What advanced techniques are used to resolve structural ambiguities in derivatives of this compound?

Advanced Research Focus

  • X-ray Crystallography: Single-crystal X-ray diffraction resolves bond angles and stereochemistry. For example, studies on analogous sulfanyl-methylbenzonitriles used Mo Kα radiation (λ = 0.71073 Å) and SHELX software for refinement, revealing planar nitrile groups and gauche conformations in the thioether side chain .
  • Density Functional Theory (DFT): Computational modeling predicts electronic properties (e.g., HOMO-LUMO gaps) and validates experimental data, particularly when crystallographic data is unavailable .

Q. How can researchers elucidate the reaction mechanisms of this compound in nucleophilic or catalytic processes?

Advanced Research Focus

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., C-S bond formation).
  • In Situ Infrared Spectroscopy (IR): Monitor nitrile stretching frequencies (~2230 cm⁻¹) to detect intermediates during catalytic cycles .
  • Electron Paramagnetic Resonance (EPR): Detect radical intermediates in reactions involving transition-metal catalysts (e.g., Cu(I)-mediated thiol coupling) .

Q. How should researchers address contradictions in analytical data (e.g., purity vs. bioactivity) for this compound?

Advanced Research Focus

  • Orthogonal Validation: Combine HPLC with alternative methods (e.g., capillary electrophoresis) to detect trace impurities that might skew bioassay results .
  • Batch-to-Batch Reproducibility: Use statistical tools (e.g., ANOVA) to compare synthetic batches, especially when sourcing reagents from suppliers that do not provide analytical certificates (common for early-discovery compounds) .
  • Stability Studies: Assess degradation under varying conditions (pH, temperature) via accelerated aging tests. For example, benzonitrile derivatives are prone to hydrolysis in acidic environments, necessitating pH-controlled storage .

Q. What strategies optimize the regioselectivity of functionalizing this compound for drug discovery?

Advanced Research Focus

  • Directed Metalation Groups (DMGs): Install directing groups (e.g., sulfonamides) to control C-H activation sites in palladium-catalyzed cross-couplings .
  • Protecting Group Chemistry: Temporarily mask the amine group (e.g., with Boc anhydride) to prevent unwanted side reactions during nitrile derivatization .

Q. How can computational tools predict the biological activity of this compound derivatives?

Advanced Research Focus

  • Molecular Docking: Simulate binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina. The sulfanyl-methyl group’s flexibility may enhance ligand-protein adaptability .
  • Quantitative Structure-Activity Relationship (QSAR): Corrogate electronic parameters (e.g., Hammett σ values) with bioassay data to design derivatives with improved potency .

Properties

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

2-(2-aminoethylsulfanylmethyl)benzonitrile

InChI

InChI=1S/C10H12N2S/c11-5-6-13-8-10-4-2-1-3-9(10)7-12/h1-4H,5-6,8,11H2

InChI Key

ZGCYQMZFTBIZNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSCCN)C#N

Origin of Product

United States

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